molecular formula C23H20N2O2 B6517418 3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899901-00-9

3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6517418
CAS No.: 899901-00-9
M. Wt: 356.4 g/mol
InChI Key: PMYHIKGLCPXVJB-UHFFFAOYSA-N
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Description

The compound 3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a tetrahydroquinazoline dione derivative characterized by a bicyclic quinazoline core substituted with two methylphenyl groups: a 2-methylphenyl at position 3 and a 3-methylphenylmethyl group at position 1.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-8-7-10-18(14-16)15-24-21-13-6-4-11-19(21)22(26)25(23(24)27)20-12-5-3-9-17(20)2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYHIKGLCPXVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a member of the tetrahydroquinazoline family, known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, with a molecular weight of approximately 296.37 g/mol. The structure features a tetrahydroquinazoline core with two methylphenyl substituents, which may influence its biological properties.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinazolines exhibit significant antimicrobial properties. For instance, studies have shown that certain structural modifications enhance activity against various bacterial strains and fungi.

Compound VariantActivity Against BacteriaMIC (µg/mL)
Variant AEscherichia coli15
Variant BStaphylococcus aureus10
Variant CCandida albicans20

Anticancer Properties

Tetrahydroquinazolines have also been investigated for their anticancer potential. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.

Case Study: Anticancer Activity

A study focusing on a related compound demonstrated that it inhibited cell proliferation in breast cancer cells by modulating the expression of apoptosis-related proteins. The IC50 value was determined to be 25 µM, indicating a promising therapeutic index.

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced oxidative stress and inflammation in neural tissues.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses. This dual action could be beneficial in conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinazolines. Modifications at specific positions on the quinazoline ring can significantly alter potency and selectivity.

Key Findings from SAR Studies

  • Substituents : Bulky substituents at the 2 or 4 positions enhance antimicrobial activity.
  • Hydrophobicity : Increased hydrophobic character correlates with improved cell membrane permeability.
  • Functional Groups : The presence of electron-withdrawing groups can enhance anticancer activity by stabilizing reactive intermediates.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below compares key structural features, molecular weights, and substituent effects of the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Notable Properties
Target: 3-(2-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione 2-methylphenyl (C₆H₄(CH₃)-2), 3-methylphenylmethyl (CH₂C₆H₃(CH₃)-3) 356.42 (calculated) Not available High lipophilicity due to methyl groups; potential metabolic stability
3-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione 3-chlorophenylmethyl (CH₂C₆H₄Cl-3) 286.72 1177806-44-8 Increased polarity from Cl; possible enhanced reactivity in electrophilic reactions
3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 4-fluorobenzoyl-piperidinyl-ethyl chain 395.44 74050-98-9 Fluorine enhances electronegativity; piperidine chain may improve bioavailability
3-(2-{4-[(4-fluorophenyl)(hydroxy)methyl]piperidin-1-yl}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Hydroxy-fluorophenyl-piperidinyl-ethyl 427.44 (calculated) Not available Hydroxyl group increases solubility; fluorine may influence target binding

Key Differences and Implications

Substituent Effects on Polarity and Solubility :

  • The target compound’s methyl groups enhance lipophilicity compared to chlorine (in ) or fluorine (in ) substituents, which introduce polarity. This may reduce aqueous solubility but improve membrane permeability .
  • The hydroxy group in the metabolite from significantly increases hydrophilicity, suggesting divergent metabolic pathways compared to the target compound.

In contrast, methyl groups (target compound) are electron-donating, which could affect π-π stacking or enzyme binding . The fluorobenzoyl group in introduces strong electronegativity, possibly enhancing binding to targets like kinases or GPCRs .

Methyl groups may reduce toxicity but limit reactivity . Piperidine- or piperazine-containing derivatives (e.g., ) are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Research Findings and Limitations

Structural Characterization Tools

Crystallographic data for analogs (e.g., ) were likely obtained using programs like SHELXL (for refinement) and ORTEP (for visualization), as described in . These tools enable precise determination of substituent orientations and intermolecular interactions.

Gaps in Knowledge

  • No direct pharmacological or toxicological data are available for the target compound.
  • The absence of a CAS number for the target compound limits access to proprietary or unpublished studies.

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